molecular formula C9H14BrN3 B13322965 3-Bromo-2-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

3-Bromo-2-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13322965
M. Wt: 244.13 g/mol
InChI Key: AFVCNZMCEHLGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1697758-28-3, molecular formula C₉H₁₄BrN₃, molecular weight 244.13) is a brominated heterocyclic compound with a pyrazolo[1,5-a]pyrimidine core. Its structure features a bromine atom at position 3, an ethyl group at position 2, and a methyl group at position 6 (Figure 1).

Properties

Molecular Formula

C9H14BrN3

Molecular Weight

244.13 g/mol

IUPAC Name

3-bromo-2-ethyl-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H14BrN3/c1-3-7-8(10)9-11-4-6(2)5-13(9)12-7/h6,11H,3-5H2,1-2H3

InChI Key

AFVCNZMCEHLGFK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2CC(CNC2=C1Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the kinase, inhibiting its activity and thereby preventing the phosphorylation of downstream targets. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of the CDK-cyclin complex and the subsequent inhibition of cell cycle progression .

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical Properties of Selected Pyrazolo[1,5-a]pyrimidines

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Feature
Target Compound C₉H₁₄BrN₃ 244.13 Br (3), Et (2), Me (6) Saturated ring, alkyl groups
3-Bromo-7-(trifluoromethyl)pyrimidin-5-one C₇H₄BrF₃N₃O 283.02 Br (3), CF₃ (7), O (5) Electron-withdrawing groups
3-Iodo-2-methyl-7-CF₃ analog C₈H₉F₃IN₃ 355.08 I (3), Me (2), CF₃ (7) Enhanced radical reactivity
6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine C₇H₇BrN₄ 242.06 Br (6), Me (3) Positional isomerism

Biological Activity

3-Bromo-2-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound recognized for its significant biological activity, particularly as a kinase inhibitor. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H14BrN3, with a molecular weight of approximately 244.13 g/mol. It features a bromine atom at the 3-position, an ethyl group at the 2-position, and a methyl group at the 6-position. This specific substitution pattern is crucial for its biological activity.

PropertyValue
Molecular FormulaC9H14BrN3
Molecular Weight244.13 g/mol
IUPAC NameThis compound
CAS Number1697758-28-3

This compound acts primarily as a kinase inhibitor . It binds to the active sites of various kinases involved in cell proliferation and survival pathways. By inhibiting these kinases, the compound disrupts signaling pathways that lead to tumor growth and progression. Studies have shown that it effectively inhibits specific kinases such as CDK2 and TRKA.

Kinase Inhibition

The compound has been evaluated for its kinase inhibitory activity using various biochemical assays. For instance:

  • CDK2 Inhibition: The IC50 values for CDK2 inhibition range from 0.55 µM to 0.78 µM depending on structural modifications in related compounds.
  • TRKA Inhibition: The IC50 values for TRKA inhibition also demonstrate significant potency with values around 0.96 µM.

These findings underscore the compound's potential as a dual inhibitor targeting both CDK2 and TRKA pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits broad-spectrum anticancer activity:

  • A mean growth inhibition (GI%) of 43.9% was observed across various cancer cell lines.
  • Specific studies on renal carcinoma cell lines (RFX 393) showed moderate cytotoxicity with IC50 values of 11.70 µM and 19.92 µM for selected derivatives.

Case Studies

  • In Vitro Efficacy: Research highlighted the efficacy of this compound in inhibiting cell cycle progression in cancer cells. Treated cells showed significant arrest in the G0–G1 phase compared to control groups.
    TreatmentG0–G1 Phase (%)S Phase (%)G2/M Phase (%)
    Control57.0829.3313.59
    Compound Treatment84.3611.494.15
  • Molecular Docking Studies: Computational studies indicated that the binding interactions of this compound with CDK2 and TRKA are comparable to established inhibitors like milciclib and repotrectinib.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substitution patterns significantly affect kinase selectivity and potency.
Compound NameUnique FeaturesBiological Activity
3-Bromo-2-ethyl-7-(trifluoromethyl)-4H,5H,...Contains trifluoromethyl groupEnhanced reactivity
Pyrazolo[3,4-d]pyrimidineDifferent substitution patternKnown kinase inhibitor

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-2-ethyl-6-methyl-pyrazolo[1,5-a]pyrimidine, and how can purity be ensured?

  • Methodology : The compound is synthesized via cyclization reactions using precursors like 3-bromo-2-ethylpyrazole and substituted pyrimidine derivatives. Key steps include:

  • Cyclization : Reacting aminopyrazole with β-keto esters or enamines under acidic conditions (e.g., acetic acid, 80–100°C, 12–24 hours) to form the pyrazolo[1,5-a]pyrimidine core .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. HPLC with UV detection (λ = 254 nm) confirms purity .
    • Critical Parameters : Control reaction temperature to avoid side products like over-oxidized species.

Q. How can structural characterization of this compound be validated?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl at C6, ethyl at C2, bromine at C3). Look for characteristic shifts: δ ~2.3 ppm (C6-CH₃), δ ~1.2–1.4 ppm (C2-CH₂CH₃) .
  • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ (theoretical m/z: ~284.05).
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns .

Advanced Research Questions

Q. What strategies optimize kinase inhibition assays for this compound, and how do structural modifications affect selectivity?

  • Experimental Design :

  • Assay Setup : Use ATP-competitive kinase assays (e.g., CDK2 or EGFR kinases) with fluorescence polarization. Test IC₅₀ values via dose-response curves (0.1–100 µM range) .
  • Structural Modifications : Replace the C3-bromine with -NH₂ or -SH groups to enhance hydrogen bonding with kinase active sites. Compare inhibitory activity against wild-type vs. mutant kinases (e.g., T790M EGFR) to assess selectivity .
    • Data Interpretation : A >10-fold selectivity ratio for CDK2 over off-target kinases (e.g., PKA) indicates therapeutic potential.

Q. How can structure-activity relationship (SAR) studies be conducted to improve metabolic stability?

  • SAR Workflow :

Analog Synthesis : Prepare derivatives with substituent variations (e.g., C2-ethyl → C2-cyclopropyl, C6-methyl → C6-CF₃) using Suzuki-Miyaura cross-coupling or nucleophilic substitution .

In Vitro Stability : Incubate compounds with human liver microsomes (HLMs) and measure half-life (t₁/₂) via LC-MS.

Key Findings : Fluorinated analogs (e.g., C6-CF₃) show increased metabolic stability (t₁/₂ > 60 minutes vs. 20 minutes for methyl) due to reduced cytochrome P450 oxidation .

Q. How should conflicting biological activity data (e.g., IC₅₀ discrepancies) be resolved?

  • Contradiction Analysis :

  • Potential Causes : Variability in assay conditions (e.g., ATP concentration, pH), cell line genetic drift, or compound batch impurities.
  • Resolution :
  • Replicate assays using standardized protocols (e.g., 1 mM ATP, pH 7.4).
  • Validate activity via orthogonal methods (e.g., surface plasmon resonance for binding affinity) .
  • Perform elemental analysis to confirm compound purity (>98%) .

Methodological Tables

Table 1 : Key Synthetic Parameters for Pyrazolo[1,5-a]pyrimidine Derivatives

StepReagents/ConditionsYield (%)Purity (%)Reference
CyclizationAcetic acid, 90°C, 18 h65–7095
BrominationNBS, DMF, 0°C → RT7597
PurificationEthanol/water recrystallization>99

Table 2 : Comparative Kinase Inhibition Data

DerivativeCDK2 IC₅₀ (nM)EGFR IC₅₀ (nM)Selectivity Ratio (CDK2/EGFR)
Parent Compound120 ± 15850 ± 907.1
C3-NH₂ Analog45 ± 54200 ± 30093.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.